

Navigating the Inflammatory Axis: A Technical Overview of PF-04634817 Succinate

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Compound of Interest		
Compound Name:	PF-04634817 succinate	
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Executive Summary: While a detailed public record of the structure-activity relationship (SAR) for **PF-04634817 succinate** is not readily available, this technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and clinical evaluation. PF-04634817 is a potent, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors are key mediators in the inflammatory cascade, and their inhibition has been explored as a therapeutic strategy in various inflammatory and fibrotic diseases. This document synthesizes the available preclinical and clinical data for PF-04634817, offering insights for researchers, scientists, and drug development professionals in the field of immunology and pharmacology.

Introduction

Inflammatory cell recruitment is a critical component in the pathogenesis of numerous diseases, including diabetic nephropathy and diabetic macular edema.[1][2] The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), along with the C-C chemokine receptor type 5 (CCR5) and its ligands (e.g., RANTES/CCL5), play pivotal roles in orchestrating the migration and infiltration of monocytes, macrophages, and T-cells to sites of inflammation.[2][3] PF-04634817 was developed as a small molecule antagonist targeting both CCR2 and CCR5, with the therapeutic goal of mitigating the inflammatory processes driving these conditions.

Pharmacological Profile



PF-04634817 is characterized as a potent dual antagonist of CCR2 and CCR5. The available in vitro data on its inhibitory activity are summarized below.

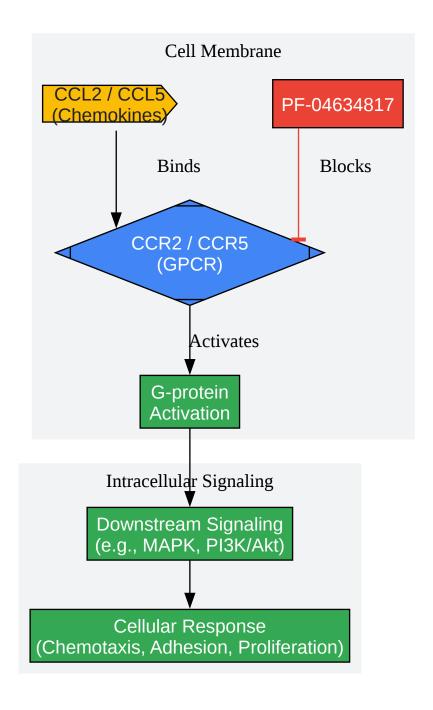
Target	Species	IC50 (nM)		
CCR2	Human and Rodent	20.8		
CCR5	Rat	470		
Data sourced from				
MedchemExpress and				
Probechem Biochemicals.[4][5]				

The compound exhibits comparable high potency against both human and rodent CCR2, while its potency against rat CCR5 is 10-20 fold lower.[5] This dual antagonism is intended to provide a broader anti-inflammatory effect than targeting either receptor alone.

Mechanism of Action: CCR2/CCR5 Signaling Pathway

CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that, upon binding their respective chemokine ligands, initiate a cascade of downstream signaling events. This ultimately leads to cellular responses such as chemotaxis, adhesion, and proliferation of inflammatory cells. PF-04634817 acts as a competitive antagonist, binding to CCR2 and CCR5 and thereby preventing the binding of their endogenous ligands. This blockade inhibits the recruitment of monocytes and other inflammatory cells to tissues, thus attenuating the inflammatory response.





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Figure 1: CCR2/CCR5 Signaling Pathway Inhibition by PF-04634817.

Clinical Studies

PF-04634817 has been evaluated in Phase 2 clinical trials for diabetic macular edema (DME) and diabetic nephropathy.



Diabetic Macular Edema

A randomized, double-masked, placebo-controlled study compared the efficacy and safety of oral PF-04634817 with intravitreal ranibizumab in adults with DME.[6][7]

Parameter	PF-04634817 (200 mg QD)	Ranibizumab (0.3/0.5 mg monthly)
N	99	100
Baseline BCVA (letters)	61.3	62.1
Change in BCVA from Baseline at Week 12 (letters)	+4.9	+7.5
LS Mean Difference (80% CI)	-2.41 (-3.91, -0.91)	-
BCVA: Best-Corrected Visual Acuity; LS: Least Squares; CI: Confidence Interval. Data from Gale et al. (2018).[6]		

The study concluded that PF-04634817 was associated with a modest improvement in BCVA but did not meet the predefined non-inferiority criteria compared to ranibizumab.[6][7]

Diabetic Nephropathy

A Phase 2, randomized, double-blind, placebo-controlled study assessed the effect of PF-04634817 on albuminuria in adults with overt diabetic nephropathy who were receiving standard of care (ACE inhibitor or ARB therapy).[1][8]



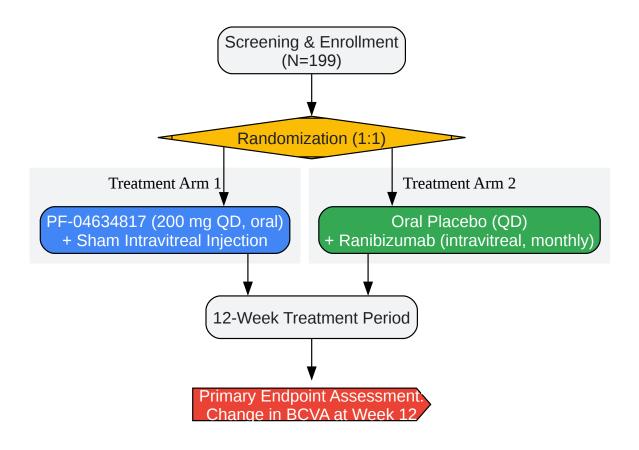
Parameter	PF-04634817 (150 or 200 mg QD)	Placebo
N	170	56
Baseline UACR (mg/g)	Geometric Mean: 838	Geometric Mean: 888
Placebo-Adjusted Reduction in UACR at Week 12	8.2% (Ratio: 0.918; 95% Credible Interval: 0.75-1.09)	-
UACR: Urinary Albumin-to- Creatinine Ratio. Data from Gale et al. (2018).[1]		

Treatment with PF-04634817 resulted in a modest reduction in albuminuria.[1][8] However, due to the limited clinical meaningfulness of this effect, the clinical development for this indication was discontinued.[8]

Experimental Protocols Diabetic Macular Edema Clinical Trial (NCT01994291)

- Study Design: A Phase 2, randomized, placebo-controlled, double-masked, multicenter, parallel-group study.[6][7]
- Participants: Adults (≥18 years) with type 1 or 2 diabetes and DME, with best-corrected visual acuity (BCVA) between 20/32 and 20/320.[6]
- Intervention: Subjects were randomized 1:1 to receive either once-daily oral PF-04634817
 (200 mg) plus masked sham intravitreal therapy, or monthly intravitreal ranibizumab (0.3/0.5 mg) plus a once-daily oral placebo for 12 weeks.[6]
- Primary Endpoint: Change from baseline in BCVA at week 12, with a non-inferiority margin of a less than three-letter loss in the PF-04634817 arm compared to the ranibizumab arm.[6]





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Figure 2: Workflow of the Phase 2 Clinical Trial in Diabetic Macular Edema.

Diabetic Nephropathy Clinical Trial

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 study.[1]
- Participants: Adults with type 2 diabetes, baseline estimated glomerular filtration rates
 (eGFR) between 20 and 75 ml/min per 1.73 m², and a baseline urinary albumin-to-creatinine
 ratio (UACR) of ≥300 mg/g, who were on standard of care (ACEi or ARB).[1]
- Intervention: Subjects were randomized 3:1 to receive oral PF-04634817 (150 mg or 200 mg once daily, depending on eGFR) or a matching placebo.[1]
- Primary Endpoint: Change from baseline in UACR after 12 weeks of treatment.[1]



Conclusion

PF-04634817 succinate is a potent dual CCR2/CCR5 antagonist that has been investigated for its therapeutic potential in inflammatory conditions. While preclinical data demonstrated promising activity, Phase 2 clinical trials in diabetic macular edema and diabetic nephropathy showed only modest efficacy, leading to the discontinuation of its development for these indications. The information gathered on PF-04634817, however, contributes to the broader understanding of the role of the CCR2/CCR5 axis in human disease and provides valuable insights for the future development of chemokine receptor antagonists. Further research into patient populations and disease states where this dual antagonism may have a more pronounced effect could still be a viable path forward.

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